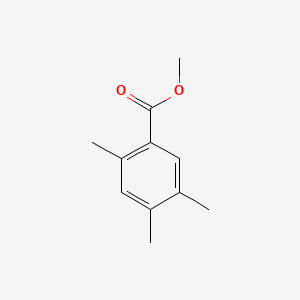

Methyl 2,4,5-trimethylbenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C11H14O2 |

|---|---|

Molecular Weight |

178.23 g/mol |

IUPAC Name |

methyl 2,4,5-trimethylbenzoate |

InChI |

InChI=1S/C11H14O2/c1-7-5-9(3)10(6-8(7)2)11(12)13-4/h5-6H,1-4H3 |

InChI Key |

DPELCYPYLWXHAP-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1C)C(=O)OC)C |

Canonical SMILES |

CC1=CC(=C(C=C1C)C(=O)OC)C |

Origin of Product |

United States |

Chemical Reactions Analysis

Hydrolysis Mechanisms

The hydrolysis of methyl esters typically proceeds via two mechanisms:

-

B_Ac2 (Bimolecular base-catalyzed acyl-oxygen cleavage) : Hydroxide attacks the carbonyl carbon, leading to elimination of methoxide. This mechanism dominates when the carbonyl carbon is accessible .

-

B_Al2 (Bimolecular base-catalyzed alkyl-oxygen cleavage) : Hydroxide attacks the methyl carbon in an SN2 reaction, requiring steric hindrance at the carbonyl position to suppress B_Ac2. This mechanism is favored for methyl esters with bulky substituents around the carbonyl group .

For methyl 2,4,5-trimethylbenzoate, the three methyl groups at positions 2, 4, and 5 create significant steric hindrance around the carbonyl carbon. This spatial congestion likely suppresses the B_Ac2 pathway, favoring the B_Al2 mechanism under basic conditions .

Acid-Catalyzed Hydrolysis

Under acidic conditions, methyl esters undergo protonation of the hydroxyl or alkyl oxygen, forming an acylium ion intermediate. This intermediate reacts with water to yield the carboxylic acid .

Base-Catalyzed Hydrolysis (Saponification)

In basic conditions (e.g., aqueous KOH), hydrolysis produces the sodium salt of the carboxylic acid (saponification). For steric hindered esters like this compound, elevated temperatures (200–300°C) are required for efficient cleavage .

Key Data from Steric Hindrance Studies

Reaction Pathway and Steric Effects

The steric hindrance from the three methyl groups significantly impacts reaction rates:

-

Decarboxylation : At 250°C, steric hindrance reduces decarboxylation of the resulting carboxylic acid compared to less hindered analogs .

-

Regioselectivity : Ortho and para substituents exert greater steric effects than meta substituents, slowing hydrolysis rates .

Other Potential Reactions

While not explicitly studied for this compound, analogous compounds undergo:

-

Reduction : Conversion of esters to alcohols using reagents like LiAlH₄.

-

Substitution : Replacement of alkyl groups with nucleophiles under specific conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.